![molecular formula C17H19ClFN5O2 B5369075 2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5369075.png)
2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. In
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide involves inhibition of the enzyme PARP. PARP is involved in the repair of DNA damage, and inhibition of this enzyme leads to the accumulation of DNA damage and ultimately cell death. Additionally, PARP inhibitors have been found to have anti-inflammatory effects, which may contribute to their potential applications in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PARP. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, PARP inhibitors have been found to have anti-inflammatory effects, which may contribute to their potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide in lab experiments is its potent inhibition of PARP. This allows for the study of PARP inhibition in various disease models, such as cancer and neurodegenerative disorders. However, one limitation of using PARP inhibitors in lab experiments is their potential toxicity. PARP inhibitors have been found to have toxic effects on normal cells, which may limit their potential applications in certain disease models.
Future Directions
There are several future directions for the study of 2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide. One direction is the development of more potent and selective PARP inhibitors. Additionally, the potential applications of PARP inhibitors in the treatment of inflammatory diseases and other diseases beyond cancer and neurodegenerative disorders should be explored. Finally, the toxicity of PARP inhibitors on normal cells should be further studied to determine their safety and potential applications in clinical settings.
Synthesis Methods
The synthesis of 2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide involves several steps. The starting material is 2-chloro-6-fluorobenzoyl chloride, which is reacted with 2-aminoethyl morpholine to form the intermediate product. This intermediate is then reacted with 6-amino-4-(4-methylmorpholin-4-yl)pyrimidine to form the final product.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide has been found to have potential applications in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP has been shown to enhance the effectiveness of certain cancer therapies, such as DNA-damaging chemotherapy and radiation therapy. Additionally, PARP inhibitors have been found to have potential applications in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O2/c18-12-2-1-3-13(19)16(12)17(25)21-5-4-20-14-10-15(23-11-22-14)24-6-8-26-9-7-24/h1-3,10-11H,4-9H2,(H,21,25)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZVJTGDMKWCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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